Testosterone-16,16,17-d3 17-Decanoate

Description

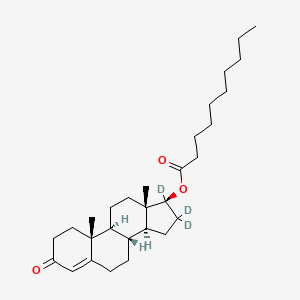

Structure

3D Structure

Properties

Molecular Formula |

C29H46O3 |

|---|---|

Molecular Weight |

445.7 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] decanoate |

InChI |

InChI=1S/C29H46O3/c1-4-5-6-7-8-9-10-11-27(31)32-26-15-14-24-23-13-12-21-20-22(30)16-18-28(21,2)25(23)17-19-29(24,26)3/h20,23-26H,4-19H2,1-3H3/t23-,24-,25-,26-,28-,29-/m0/s1/i15D2,26D |

InChI Key |

LBERVHLCXUMDOT-PINOYNMSSA-N |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)OC(=O)CCCCCCCCC |

Canonical SMILES |

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Origin of Product |

United States |

Synthesis and Isotopic Labeling of Testosterone 16,16,17 D3 17 Decanoate

Methodologies for Stereoselective Deuterium (B1214612) Incorporation into Steroid Nuclei

The stereoselective introduction of deuterium into the steroid nucleus is a nuanced process that leverages various chemical reactions to achieve high isotopic purity and precise localization. One common approach involves the catalytic hydrogenation of unsaturated steroid precursors using deuterium gas. acs.orgrsc.org The choice of catalyst, solvent, and reaction conditions can significantly influence the stereochemical outcome of the deuteration. For instance, heterogeneous catalysts like palladium on carbon (Pd/C) are often employed for the reduction of double bonds, with the stereoselectivity being dependent on the accessibility of the catalyst to the steroid's alpha or beta face. acs.orgacs.org

Another powerful technique is the use of deuterated reducing agents, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4), to reduce ketone functionalities. nih.govresearchgate.net The stereoselectivity of these reductions can be controlled by the steric hindrance around the carbonyl group and the choice of solvent. Furthermore, base-catalyzed exchange reactions in the presence of deuterium oxide (D2O) can be used to introduce deuterium at enolizable positions, typically alpha to a carbonyl group. nih.govresearchgate.net More advanced methods involve transition-metal-catalyzed hydrogen isotope exchange (HIE), which allows for the direct replacement of C-H bonds with C-D bonds, often with high regioselectivity and stereoselectivity. researchgate.netresearchgate.net

Strategies for Introducing Deuterium at Specific Carbon Positions (C-16, C-17)

The specific labeling of Testosterone (B1683101) at the C-16 and C-17 positions to create the d3 analogue is a multi-step process that requires careful planning and execution. A key strategy for this transformation starts with a suitable precursor, such as dehydroepiandrosterone (B1670201) (DHEA). One established method involves the reduction of an appropriate intermediate with a deuterating agent.

A reported high-yield synthesis of [16,16,17-2H3]-testosterone provides a clear pathway. This process typically begins with the introduction of deuterium at the 16-position through a base-catalyzed exchange in a deuterated solvent. The subsequent reduction of a 17-keto group using a deuteride-donating reagent introduces the third deuterium atom at the 17-position. The stereochemistry at C-17 is crucial and is controlled by the reaction conditions to yield the desired 17β-hydroxyl group characteristic of testosterone.

| Step | Reaction Type | Reagents | Purpose |

|---|---|---|---|

| 1 | Enolization and Deuterium Exchange | Base (e.g., NaOD), D2O | Introduction of two deuterium atoms at the C-16 position. |

| 2 | Stereoselective Reduction | Sodium borodeuteride (NaBD4) | Introduction of one deuterium atom at the C-17 position with the correct stereochemistry. |

Esterification Techniques for 17-Decanoate Moiety Attachment

Once the deuterated testosterone core is synthesized, the 17-decanoate ester is introduced at the 17β-hydroxyl group. This esterification not only modifies the compound's pharmacokinetic properties, making it a long-acting prodrug, but is also a crucial final step in the synthesis. nih.govresearchgate.net The most common method for this transformation is the reaction of the steroid with an activated form of decanoic acid, such as decanoyl chloride or decanoic anhydride. semanticscholar.orggoogleapis.com

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or pyridine, and in the presence of a base to neutralize the acidic byproduct. semanticscholar.orggoogle.com Common bases include triethylamine (B128534) (Et3N) or 4-(dimethylamino)pyridine (DMAP), which also acts as a catalyst. semanticscholar.orggoogleapis.com Microwave-assisted synthesis has also been explored as a more efficient and environmentally friendly alternative to conventional heating methods for the esterification of testosterone. semanticscholar.orgresearchgate.net

| Method | Acylating Agent | Catalyst/Base | Typical Reaction Conditions |

|---|---|---|---|

| Acid Chloride Method | Decanoyl chloride | Pyridine or Triethylamine/DMAP | Anhydrous solvent (e.g., CH2Cl2), room temperature. semanticscholar.orggoogle.com |

| Acid Anhydride Method | Decanoic anhydride | DMAP | Anhydrous solvent, room temperature or gentle heating. googleapis.com |

| Microwave-Assisted Synthesis | Decanoyl chloride | Polymer-supported tosylic acid | Solvent-free, rapid heating. semanticscholar.orgresearchgate.net |

Characterization of Isotopic Enrichment and Purity in Labeled Steroid Esters

The final, critical phase of the synthesis is the thorough characterization of the labeled steroid ester to confirm its structure, isotopic enrichment, and chemical purity. A combination of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the positions of the deuterium labels. In ¹H NMR, the absence of signals at the C-16 and C-17 positions indicates successful deuteration. ²H NMR can be used to directly observe the deuterium signals, confirming their presence and location. ¹³C NMR can also provide valuable structural information. rsc.orgdntb.gov.ua

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is essential for determining the isotopic enrichment and purity. rsc.orgnih.gov The mass spectrum of the labeled compound will show a molecular ion peak shifted by three mass units compared to the unlabeled analogue. The relative intensities of the molecular ions corresponding to the d0, d1, d2, and d3 species allow for the calculation of the isotopic purity. rsc.orgindustry.gov.auindustry.gov.au Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are used to separate the compound from any impurities before mass analysis. sigmaaldrich.comswgdrug.org

| Technique | Information Obtained |

|---|---|

| ¹H NMR | Confirmation of deuterium incorporation by signal disappearance. |

| ²H NMR | Direct detection and localization of deuterium atoms. |

| Mass Spectrometry (MS) | Determination of molecular weight, isotopic enrichment, and purity. rsc.orgnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Assessment of chemical purity. |

Advancements in Practical and Efficient Deuteration Protocols

The field of isotopic labeling is continually evolving, with a focus on developing more efficient, selective, and environmentally benign deuteration methods. researchgate.netbgu.ac.il Recent advancements include the development of novel catalytic systems for hydrogen isotope exchange that operate under milder conditions and with greater functional group tolerance. researchgate.netresearchgate.net This includes the use of iridium, ruthenium, and palladium catalysts. researchgate.net

Photoredox catalysis has also emerged as a powerful tool for the deuteration of various organic molecules, including those with complex structures. princeton.edu These methods often utilize readily available and inexpensive deuterium sources like D2O. The development of "borrowing hydrogen" strategies and other catalytic transfer hydrodeuteration reactions are also expanding the toolkit for site-selective deuteration. nih.govnih.gov These advancements are making the synthesis of complex deuterated molecules like Testosterone-16,16,17-d3 17-Decanoate more practical and accessible for research.

Analytical Methodologies for Deuterated Testosterone Esters

Advanced Mass Spectrometry (MS) Techniques in Deuterated Steroid Analysis

Mass spectrometry has become the gold standard for steroid analysis due to its high specificity and sensitivity. When coupled with chromatographic separation techniques, MS allows for the unequivocal identification and quantification of deuterated testosterone (B1683101) esters.

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem MS (GC-MS/MS) Applications

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For steroids like testosterone esters, derivatization is often necessary to improve their chromatographic behavior and mass spectrometric properties. researchgate.netnih.gov

Derivatization: To enhance volatility and thermal stability, testosterone esters are typically derivatized prior to GC-MS analysis. nih.gov A common approach involves the silylation of any remaining active hydrogens, for instance, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov Another method is the formation of oxime derivatives of the 3-keto group, which can improve sensitivity. researchgate.net For enhanced sensitivity in certain applications, derivatization to form pentafluorobenzyl/trimethylsilyl (B98337) derivatives has also been employed. nih.gov

Instrumentation and Conditions: A typical GC-MS/MS system for deuterated steroid analysis would consist of a gas chromatograph coupled to a triple quadrupole mass spectrometer. The separation is often achieved on a low-bleed capillary column, such as one with a 100% dimethylpolysiloxane stationary phase, which can withstand the high temperatures required to elute these high-molecular-weight compounds. restek.com

Data Table: Exemplary GC-MS/MS Parameters for Testosterone Ester Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| Column | Rxi-1ms, 30 m, 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial 150°C, ramp to 315°C |

| Mass Spectrometer | |

| Ionization Mode | Chemical Ionization (CI) or Electron Ionization (EI) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Monitored Transitions | Compound-specific precursor-to-product ion transitions |

This table presents a generalized set of parameters. Specific conditions would be optimized for Testosterone-16,16,17-d3 17-Decanoate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance LC-MS/MS (UPLC-MS/MS) Methodologies

LC-MS/MS has become the preferred method for the analysis of testosterone esters in biological fluids due to its high sensitivity, specificity, and reduced need for sample derivatization compared to GC-MS. mpg.de UPLC systems, with their smaller particle-sized columns, offer enhanced resolution and faster analysis times. core.ac.uk

Chromatographic Separation: Reversed-phase chromatography is commonly used for the separation of testosterone esters. C18 or C8 columns are frequently employed, providing good retention and separation of these nonpolar compounds. fishersci.com Gradient elution with mobile phases consisting of mixtures of water and organic solvents like methanol (B129727) or acetonitrile (B52724), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, is typical. nih.gov

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for quantification. omicsonline.org This mode provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. For Testosterone-16,16,17-d3, a common transition monitored is m/z 292 to m/z 97. nih.gov For the intact deuterated decanoate (B1226879) ester, specific transitions would be determined by direct infusion and optimization.

Data Table: Representative UPLC-MS/MS Parameters for Testosterone Ester Analysis

| Parameter | Setting |

|---|---|

| UPLC System | |

| Column | Acquity BEH C18, 1.7 µm, 100 x 2.1 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile |

| Flow Rate | 0.4 - 0.6 mL/min |

| Gradient | Linear gradient from low to high organic phase |

| Mass Spectrometer | |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ of this compound |

This table illustrates typical parameters. Method development would be required to establish the specific MRM transitions for this compound.

Isotope Ratio Mass Spectrometry (IRMS) for Compound-Specific Isotope Analysis

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a specialized technique used to determine the carbon isotope ratio (¹³C/¹²C) of a specific compound. This is particularly useful in anti-doping science to distinguish between endogenous steroids and their synthetic, deuterated counterparts. wada-ama.orgresearchgate.net Synthetic steroids, including deuterated ones, often have a different ¹³C/¹²C ratio compared to those produced naturally by the body. documentsdelivered.com

While direct IRMS analysis of this compound is not commonly reported, the principle would involve the chromatographic separation of the compound, followed by its combustion into CO₂ gas. The IRMS then measures the relative abundance of the different isotopologues of CO₂, from which the ¹³C/¹²C ratio of the original molecule can be precisely calculated. nih.gov This can provide definitive proof of the exogenous origin of the detected steroid.

Optimization of Ionization Sources (e.g., APCI, APPI, ESI) and Detection Modes (e.g., MRM, SIM) for Deuterated Esters

The choice and optimization of the ionization source are critical for achieving maximum sensitivity in mass spectrometry.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules. For testosterone esters, ESI in positive ion mode is generally effective, often forming protonated molecules [M+H]⁺. researchgate.net The efficiency of ESI can be influenced by mobile phase composition, pH, and source parameters like capillary voltage and gas flows. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds than ESI. researchgate.net It can be a valuable alternative for the analysis of steroid esters, particularly when they are difficult to ionize by ESI.

Atmospheric Pressure Photoionization (APPI): APPI is another alternative for nonpolar compounds and can sometimes offer better sensitivity and reduced matrix effects compared to ESI and APCI for certain analytes. researchgate.net

Detection Modes:

Selected Ion Monitoring (SIM): In this mode, the mass spectrometer is set to detect only a few specific m/z values, which increases sensitivity compared to a full scan.

Multiple Reaction Monitoring (MRM): Used in tandem mass spectrometry, MRM is highly specific and sensitive. It involves selecting a precursor ion in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This is the most common mode for quantitative analysis of steroid esters. omicsonline.org

Optimization of source parameters such as gas temperatures, gas flows, and voltages is crucial to maximize the generation of the desired precursor ion and minimize in-source fragmentation. nih.gov

High-Resolution Accurate Mass Spectrometry for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers, provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. core.ac.uknih.gov This capability is invaluable for:

Unambiguous Identification: The high mass accuracy allows for the determination of the elemental composition of a molecule and its fragments, providing a high degree of confidence in compound identification. researchgate.net

Fragmentation Analysis: By analyzing the accurate masses of fragment ions produced in the mass spectrometer (either in-source or through tandem MS), detailed fragmentation pathways can be proposed. For this compound, HRMS would allow for the precise localization of the deuterium (B1214612) atoms on specific fragments, confirming the structure of the molecule and its metabolites.

Enhanced Selectivity: In complex matrices, HRMS can distinguish between the analyte of interest and interfering compounds with the same nominal mass but different elemental compositions. core.ac.uk

The use of HRMS in full-scan mode allows for retrospective data analysis, where the acquired data can be re-interrogated for the presence of other compounds without the need for re-analysis.

Comprehensive Sample Preparation and Extraction Procedures

The goal of sample preparation is to isolate the analyte of interest from the biological matrix (e.g., serum, plasma, urine), remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

Liquid-Liquid Extraction (LLE): LLE is a common and effective method for extracting steroids from aqueous biological samples. sobraf.org A water-immiscible organic solvent, such as a mixture of diethyl ether and ethyl acetate or tert-butylmethylether, is used to extract the nonpolar testosterone esters from the sample. The addition of methanol can improve the recovery of long-chain esters like decanoate. researchgate.net

Solid-Phase Extraction (SPE): SPE offers a more automated and often cleaner extraction compared to LLE. Reversed-phase SPE cartridges (e.g., C18) are typically used. The sample is loaded onto the cartridge, interfering substances are washed away, and the analyte is then eluted with a suitable organic solvent.

Supported Liquid Extraction (SLE): SLE is a newer technique that combines the principles of LLE with the convenience of a solid-phase format. The aqueous sample is absorbed onto an inert solid support, and the analytes are then eluted with a water-immiscible organic solvent. This method avoids the formation of emulsions that can be problematic in traditional LLE. chromatographyonline.com

Data Table: Comparison of Sample Preparation Techniques for Testosterone Esters

| Technique | Advantages | Disadvantages |

|---|---|---|

| Liquid-Liquid Extraction (LLE) | - High recovery for nonpolar compounds- Inexpensive | - Can be labor-intensive- Emulsion formation can occur- Requires larger solvent volumes |

| Solid-Phase Extraction (SPE) | - High selectivity- Amenable to automation- Cleaner extracts | - Can be more expensive- Method development can be complex |

| Supported Liquid Extraction (SLE) | - No emulsion formation- High analyte recovery- Simple and fast | - May require specific elution solvents |

Following extraction, the solvent is typically evaporated, and the residue is reconstituted in a solvent compatible with the analytical instrument. sobraf.org For GC-MS, a derivatization step is usually performed at this stage.

Solid-Phase Extraction (SPE) Protocols for Biological Matrices

Solid-phase extraction (SPE) is a widely utilized technique for the cleanup and concentration of analytes from complex biological samples like plasma, serum, and urine. sigmaaldrich.comaustinpublishinggroup.com It offers advantages over traditional liquid-liquid extraction, including higher efficiency, reduced solvent consumption, and the potential for automation. sigmaaldrich.com For nonpolar compounds like testosterone esters, reversed-phase SPE cartridges, commonly packed with C18-bonded silica, are frequently employed. austinpublishinggroup.comnih.gov

The general SPE protocol involves several key steps:

Conditioning: The sorbent is first conditioned with an organic solvent like methanol, followed by water or a buffer to prepare the stationary phase for sample interaction. sigmaaldrich.com

Sample Loading: The biological sample, often pre-treated (e.g., diluted or pH-adjusted), is loaded onto the cartridge. chromatographyonline.comepa.gov The lipophilic testosterone ester is retained on the nonpolar sorbent while more polar matrix components pass through.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove remaining interferences without eluting the analyte of interest. nih.govepa.gov A wash with a nonpolar solvent like hexane (B92381) can be particularly effective in removing lipids from highly lipemic samples. nih.gov

Elution: The target analyte, this compound, is eluted from the sorbent using a strong, nonpolar organic solvent such as ethyl acetate, acetonitrile, or methanol. austinpublishinggroup.comnih.gov

This multi-step process effectively isolates the steroid ester from proteins, salts, and other endogenous substances that could interfere with subsequent analysis. sigmaaldrich.comnih.gov The choice of specific solvents and volumes depends on the exact properties of the analyte and the biological matrix.

Liquid-Liquid Extraction (LLE) Techniques for Steroid Esters

Liquid-liquid extraction (LLE) is a conventional and effective method for isolating steroid esters from aqueous biological fluids. austinpublishinggroup.com The principle of LLE is based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. austinpublishinggroup.com Due to their lipophilic nature, testosterone esters exhibit high solubility in nonpolar organic solvents.

A typical LLE procedure for extracting a testosterone ester from plasma or serum involves:

Solvent Addition: An organic solvent such as a hexane/ethyl acetate mixture, methyl tert-butyl ether (MTBE), or dichloromethane (B109758) is added to the aqueous sample. austinpublishinggroup.comnih.govnih.gov

Mixing: The mixture is vortexed or agitated to facilitate the transfer of the analyte from the aqueous phase to the organic phase. nih.gov

Phase Separation: The two phases are separated by centrifugation. Emulsion formation, a common issue with LLE, can be minimized by careful solvent selection and technique. chromatographyonline.com

Collection: The organic layer containing the analyte is carefully collected. nih.gov

Evaporation and Reconstitution: The solvent is evaporated, often under a stream of nitrogen, and the residue is reconstituted in a smaller volume of a solvent compatible with the analytical instrument. chromatographyonline.comchromatographyonline.com

LLE is effective in removing proteins and other polar interferences. austinpublishinggroup.com In some protocols, the pH of the aqueous sample is adjusted to optimize the extraction efficiency. nih.gov For instance, treating serum with an acidic buffer helps to release steroids from binding proteins before extraction. nih.govnih.gov Supported liquid extraction (SLE) is a modern alternative that uses an inert solid support to immobilize the aqueous phase, preventing emulsion formation and simplifying the extraction process. austinpublishinggroup.comchromatographyonline.com

Derivatization Strategies for Enhanced Chromatographic and Mass Spectrometric Performance

Derivatization is a chemical modification process used to improve the analytical properties of a target compound. For testosterone esters, derivatization can significantly enhance sensitivity in both gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). researchgate.net This is particularly useful for detecting the trace levels of these compounds often found in biological samples.

Common derivatization strategies for steroids include:

Oxime Formation: The ketone group at the C3 position of the steroid's A-ring can be reacted with reagents like hydroxylamine (B1172632) or methoxyamine hydrochloride. researchgate.netnih.govsobraf.org This conversion of the keto group into an oxime or methyloxime derivative can improve chromatographic peak shape and, more importantly, increase ionization efficiency in MS, leading to lower limits of detection. researchgate.netnih.gov

Hydrazone Formation: Reagents like Girard P and 2-hydrazino-1-methylpyridine (HMP) react with the keto group to form hydrazone derivatives. researchgate.netmdpi.com These derivatives often incorporate a permanently charged or easily ionizable group, which dramatically enhances the signal in electrospray ionization (ESI) mass spectrometry. mdpi.comresearchgate.net

Silylation: For GC-MS analysis, reagents can be used to form trimethylsilyl (TMS) derivatives. nih.gov This process increases the volatility and thermal stability of the steroid, making it more suitable for GC analysis. nih.gov

These strategies are crucial for achieving the picogram-per-milliliter (pg/mL) sensitivity required in many clinical and forensic applications. nih.govnih.gov The choice of derivatization reagent depends on the specific analytical platform (GC-MS or LC-MS) and the desired enhancement in performance. researchgate.net

Table 1: Comparison of Derivatization Strategies for Steroid Analysis

| Strategy | Reagent Example | Target Functional Group | Primary Analytical Platform | Key Advantage | Reference |

|---|---|---|---|---|---|

| Oxime Formation | Methoxyamine Hydrochloride | C3-Ketone | LC-MS/MS | Improved ionization efficiency and chromatographic separation. | nih.gov |

| Hydrazone Formation | 2-hydrazino-1-methylpyridine (HMP) | C3-Ketone | LC-MS/MS | Significant signal enhancement in ESI-MS due to the introduction of an ionizable group. | mdpi.com |

| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl and Ketone Groups | GC-MS | Increases volatility and thermal stability for gas chromatography. | nih.gov |

Enzymatic and Chemical Hydrolysis Procedures for Conjugated and Esterified Steroids

In biological systems, steroids and their metabolites can exist in conjugated forms (e.g., as glucuronides or sulfates) or as esters. semanticscholar.orgresearchgate.net To analyze the parent steroid, a hydrolysis step is often required to cleave these linkages. This is also true for testosterone esters, where analysis may target the testosterone-d3 (B3025694) core.

Enzymatic Hydrolysis: This is the preferred method for cleaving conjugated steroids due to its high specificity, which minimizes the formation of artifacts. researchgate.net A common enzyme preparation is derived from Helix pomatia, which contains both β-glucuronidase and arylsulfatase activity, allowing for the simultaneous cleavage of both glucuronide and sulfate (B86663) conjugates. semanticscholar.orgresearchgate.net The optimization of hydrolysis conditions—including pH, temperature, enzyme concentration, and incubation time—is crucial for achieving complete cleavage. semanticscholar.orgresearchgate.net For example, optimal conditions for some steroids using abalone entrails were found to be 20 hours at 42°C with a pH of 5.2. researchgate.net

Chemical Hydrolysis: This method typically involves the use of strong acids or bases to cleave ester or conjugate bonds. For instance, testosterone esters can be hydrolyzed to testosterone using a base like sodium hydroxide (B78521) in methanol. google.com While effective, chemical hydrolysis is less specific than enzymatic methods and the harsh conditions can potentially lead to the degradation of the analyte or the formation of unwanted byproducts, which can compromise the accuracy of the analysis. google.com

For this compound, if the analytical goal is to measure the testosterone-d3 moiety, a hydrolysis step would be necessary to cleave the decanoate ester bond. Both enzymatic (using esterases) and chemical approaches could be employed for this purpose.

Rigorous Method Validation and Performance Characteristics

For any quantitative analytical method to be considered reliable, it must undergo a rigorous validation process to demonstrate that it is fit for its intended purpose. youtube.comijper.orgresearchgate.net International guidelines, such as those from the ICH (International Council for Harmonisation), outline the key performance characteristics that must be evaluated. ijper.orgresearchgate.net

Assessment of Analytical Sensitivity, Specificity, and Selectivity

Sensitivity: This refers to the ability of the method to detect and quantify low concentrations of the analyte. It is typically defined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). researchgate.netnih.gov For testosterone esters, highly sensitive methods using LC-MS/MS or GC-MS/MS can achieve LLOQs in the low pg/mL range. nih.govnih.gov For example, a validated method for testosterone decanoate in plasma reported an LLOQ of 5 pg/mL, while another reported 44 pg/mL. nih.govsobraf.org

Specificity and Selectivity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as metabolites, impurities, or matrix components. ijper.orgnih.gov Selectivity is a comparative term that describes the ability to distinguish the analyte from other substances. In modern chromatography, high selectivity is achieved through the combination of chromatographic separation (e.g., HPLC or GC) and mass spectrometric detection. youtube.com Tandem mass spectrometry (MS/MS) is particularly powerful, as it monitors a specific precursor-to-product ion transition, which is highly characteristic of the analyte, thereby minimizing interferences and ensuring high specificity. nih.govnih.gov The use of a deuterated internal standard like Testosterone-16,16,17-d3 further enhances specificity, as it can be distinguished from the endogenous, non-labeled compound by its mass. nih.gov

Evaluation of Precision, Accuracy, and Reproducibility in Quantitative Analysis

Precision: This measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). nih.govnih.gov Precision is assessed at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Reproducibility (Inter-assay precision): The precision between different runs, which may be conducted on different days or by different analysts. nih.govnih.gov For bioanalytical methods, a %CV of less than 15% is generally considered acceptable, except at the LLOQ, where it may be up to 20%. nih.gov

Accuracy: This measures the closeness of the mean test result to the true or accepted reference value. It is often determined by analyzing quality control (QC) samples with known concentrations and is expressed as the percent recovery or percent bias. nih.govnih.gov For example, a method for testosterone esters showed accuracy between 81% and 119%. researchgate.net

The combination of these validation parameters ensures that the analytical method produces reliable, consistent, and accurate results for the quantification of this compound. nih.govnih.gov

Table 2: Example Method Validation Performance Characteristics for Testosterone Ester Analysis

| Parameter | Analyte | Performance Metric | Value | Reference |

|---|---|---|---|---|

| Sensitivity (LLOQ) | Testosterone Decanoate | Concentration | 5 pg/mL | nih.gov |

| Intra-day Precision (%CV) | Testosterone Decanoate | %CV at 40 pg/mL | < 9.2% | nih.gov |

| Intra-day Precision (%CV) | Testosterone Decanoate | %CV at 400 pg/mL | < 6.0% | nih.gov |

| Accuracy (Recovery) | Testosterone Decanoate | Percent Recovery | 62% | nih.gov |

| Accuracy (Recovery) | Testosterone Propionate | Percent Recovery | 97% | nih.gov |

| Linearity (R²) | Multiple Testosterone Esters | Correlation Coefficient | > 0.99 | sobraf.org |

Mitigation of Matrix Effects and Ion Suppression in Complex Biological Samples

The accurate quantification of deuterated testosterone esters, such as this compound, in complex biological matrices like plasma, serum, and hair is often impeded by matrix effects. These effects, primarily ion suppression or enhancement, arise from co-eluting endogenous or exogenous compounds that interfere with the ionization efficiency of the target analyte in the mass spectrometer's ion source. Effective mitigation of these effects is crucial for the reliability and accuracy of analytical methods.

A multi-faceted approach is typically employed, beginning with meticulous sample preparation . The primary goal is to remove interfering components while efficiently extracting the analyte of interest. Common techniques include:

Protein Precipitation (PPT): This is a straightforward method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins. While simple and fast, PPT is often the least effective technique for removing matrix components, which can lead to significant ion suppression.

Liquid-Liquid Extraction (LLE): LLE utilizes immiscible solvents to partition the analyte from the sample matrix. It offers cleaner extracts than PPT. For testosterone esters, a common approach involves extraction with a nonpolar solvent like hexane or a mixture of diethyl ether and ethyl acetate.

Solid-Phase Extraction (SPE): SPE provides a more selective sample cleanup by using a solid sorbent to retain the analyte, which is then eluted with a suitable solvent, leaving many interfering compounds behind. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts, significantly reducing matrix effects.

Chromatographic separation plays a pivotal role in mitigating matrix effects that remain after sample preparation. By optimizing the high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) conditions, it is possible to chromatographically resolve the analyte from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, and choice of stationary phase. For instance, C18 columns are commonly used for the separation of testosterone esters.

The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is a cornerstone of mitigating matrix effects. Since the SIL-IS and the analyte experience the same degree of ion suppression or enhancement, the ratio of their signals remains constant, allowing for accurate quantification.

Finally, adjustments to the mass spectrometry (MS) interface can also help. For example, optimizing the capillary temperature in the ion source has been shown to reduce interference from certain adducts.

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for the analysis of steroid esters.

| Sample Preparation Technique | Relative Effectiveness in Matrix Effect Reduction | Key Advantages | Key Disadvantages |

| Protein Precipitation (PPT) | Low | Simple, fast, and inexpensive. | Often results in significant ion suppression due to residual matrix components. |

| Liquid-Liquid Extraction (LLE) | Moderate | Provides cleaner extracts than PPT. | Can have lower recovery for more polar analytes. |

| Solid-Phase Extraction (SPE) | High | Offers high selectivity and produces clean extracts. | More time-consuming and costly than PPT and LLE. |

Application of Deuterated Internal Standards in Quantitative Steroid Analysis

Principles of Stable Isotope Dilution Mass Spectrometry (IDMS) with Deuterated Standards

Stable Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification of analytes in complex matrices and is particularly well-suited for steroid analysis. The fundamental principle of IDMS lies in the addition of a known quantity of a stable isotope-labeled version of the analyte of interest, such as this compound, to the sample at the earliest stage of analysis. This labeled compound, referred to as the internal standard (IS), is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).

The key advantages of using a deuterated standard like this compound in IDMS are:

Compensation for Sample Loss: The SIL-IS is added before any extraction or cleanup steps. Therefore, any loss of the analyte during sample processing will be accompanied by a proportional loss of the IS. The ratio of the analyte to the IS remains constant, ensuring that the final calculated concentration is unaffected by variations in recovery.

Correction for Matrix Effects: As the SIL-IS has virtually identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. nih.gov By measuring the ratio of the mass spectrometric response of the analyte to that of the IS, these effects are effectively nullified.

Improved Precision and Accuracy: By accounting for variations in sample preparation and instrumental analysis, IDMS with deuterated standards leads to significantly higher precision and accuracy compared to methods that use external calibration or structural analogue internal standards. dshs-koeln.de

The quantification in IDMS is based on the following relationship:

Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) * (Amount of IS / Sample Volume) * Response Factor

In many cases, the response factor is assumed to be 1, as the analyte and the SIL-IS are expected to have the same ionization efficiency.

Selection and Optimization of Deuterated Internal Standards for Testosterone Esters

The selection of an appropriate deuterated internal standard is critical for the development of a robust and accurate IDMS method for testosterone esters. For the analysis of testosterone decanoate, an ideal internal standard would be this compound. The key considerations for selection and optimization include:

Isotopic Purity: The deuterated standard should have a high degree of isotopic enrichment to minimize any contribution from the unlabeled analyte.

Position and Number of Deuterium Atoms: The deuterium atoms should be located in a stable position on the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix. researchgate.net Labeling on the steroid nucleus, such as at positions 16 and 17, is generally stable. The number of deuterium atoms should be sufficient to provide a mass shift that avoids isotopic overlap with the analyte. A mass difference of at least 3 Da is generally recommended.

Chemical Purity: The internal standard should be free from unlabeled analyte and other impurities that could interfere with the analysis.

Co-elution with the Analyte: Ideally, the deuterated internal standard should co-elute perfectly with the native analyte to ensure they experience the same matrix effects. While deuterium labeling can sometimes cause a slight shift in retention time (the "isotope effect"), this is generally minimal for labels on the steroid core.

Concentration of the Internal Standard: The concentration of the internal standard added to the sample should be optimized. It is often chosen to be close to the expected concentration of the analyte in the middle of the calibration range.

Studies have shown that the choice of the deuterated internal standard can significantly impact the accuracy of testosterone measurements. For example, one study found that using a d5-testosterone standard resulted in lower measured concentrations compared to a d2-testosterone standard. nih.govresearchgate.net Therefore, careful validation of the chosen deuterated standard is essential.

The following table provides a comparison of different deuterated testosterone internal standards that have been used in various studies.

| Deuterated Internal Standard | Number of Deuterium Atoms | Common Applications | Potential Considerations |

| Testosterone-d2 | 2 | Quantification of testosterone | May have a smaller mass shift, increasing the risk of isotopic overlap. |

| Testosterone-16,16,17-d3 | 3 | Quantification of testosterone and its esters | Generally considered a stable and reliable choice. |

| Testosterone-d5 | 5 | Quantification of testosterone | Has shown some discrepancy in results compared to other deuterated standards. nih.govresearchgate.net |

| Testosterone-d6-acetate | 6 | Quantification of testosterone esters | Used as an internal standard for various testosterone esters. sobraf.org |

Addressing Challenges Associated with Deuterated Internal Standard Stability and Performance

While deuterated internal standards are invaluable tools in quantitative analysis, their use is not without challenges that need to be addressed to ensure data quality.

Stability of the Deuterated Label: One of the primary concerns is the potential for the deuterium atoms to exchange with protons from the surrounding environment (e.g., solvents, sample matrix). This can lead to a decrease in the signal of the deuterated standard and an artificial increase in the signal of the unlabeled analyte, resulting in inaccurate quantification. The stability of the deuterium label is highly dependent on its position in the molecule. Deuterium atoms on carbon atoms that are not prone to enolization, such as those on the steroid backbone at positions 16 and 17 in this compound, are generally considered stable under typical analytical conditions.

Isotope Effects: The presence of deuterium atoms can sometimes lead to slightly different physicochemical properties compared to the unlabeled analyte. This can manifest as a chromatographic isotope effect , where the deuterated standard has a slightly different retention time than the analyte. If the separation is significant, the analyte and the internal standard may not experience the same matrix effects, which can compromise the accuracy of the quantification. This effect is generally more pronounced with a higher number of deuterium atoms and when the labeling is on a part of the molecule that interacts with the stationary phase. Careful chromatographic optimization is necessary to minimize this effect and ensure co-elution.

Performance and Purity: The performance of a deuterated internal standard is also dependent on its purity. The presence of unlabeled analyte as an impurity in the internal standard solution will lead to a positive bias in the measurement of the analyte. Therefore, the isotopic and chemical purity of the deuterated standard must be verified.

In the context of testosterone esters, the stability of the ester bond itself is another consideration. Esterases present in biological samples can hydrolyze the ester, converting it to free testosterone. Sample collection and storage procedures should be designed to minimize this degradation, for example, by using enzyme inhibitors or storing samples at low temperatures. nih.gov

The following table outlines some of the challenges and mitigation strategies associated with the use of deuterated internal standards.

| Challenge | Potential Impact | Mitigation Strategy |

| Deuterium-Hydrogen Back-Exchange | Inaccurate quantification (underestimation of analyte). | Select standards with deuterium labels in stable positions; avoid harsh pH conditions during sample preparation. |

| Chromatographic Isotope Effect | Incomplete compensation for matrix effects. | Optimize chromatographic conditions to ensure co-elution; use standards with a minimal number of deuterium atoms necessary for mass resolution. |

| Presence of Unlabeled Analyte in IS | Inaccurate quantification (overestimation of analyte). | Use high-purity internal standards; verify the purity of the standard. |

| In-source Fragmentation/Instability | Loss of signal and inaccurate quantification. | Optimize mass spectrometer source conditions to minimize fragmentation. |

| Ester Hydrolysis | Loss of the target analyte. | Use of enzyme inhibitors in collection tubes; immediate freezing and proper storage of samples. nih.gov |

Application in Pharmacokinetic and Metabolic Research Studies

Elucidation of Metabolic Pathways of Testosterone (B1683101) Esters Using Deuterated Tracers

The primary advantage of using a deuterated tracer like Testosterone-16,16,17-d3 17-Decanoate is the ability to track the molecule through its various biotransformations without altering its fundamental chemical and physiological properties.

Testosterone esters, including the decanoate (B1226879) form, are prodrugs that require enzymatic cleavage of the ester bond at the 17-beta position to release the active testosterone molecule. This hydrolysis is the rate-limiting step for the action of depot preparations of testosterone. Studies have shown that this bioactivation is catalyzed by esterase enzymes. themenshealthclinic.co.uk The process involves the hydrolysis of the ester, which is a class of organic compounds that react with water to produce alcohols and acids, to release free testosterone. themenshealthclinic.co.uk This enzymatic cleavage can be accomplished by various enzymes, including lipases from sources such as Aspergillus oryzae and Candida antarctica A. google.com Research into similar esters like nandrolone (B1676933) decanoate and testosterone enanthate has indicated that phosphodiesterase 7B (PDE7B), found in liver cytosol, is involved in the hydrolysis process. frontiersin.org The long carbon chain of the decanoate ester makes the molecule less soluble, and it can only become biologically active after liver enzymes break down this chain. themenshealthclinic.co.uk

The hydrolysis of testosterone esters is primarily carried out by a broad class of enzymes known as non-specific esterases, which are abundant in the blood, liver, and other tissues. nih.gov These enzymes, which include carboxylesterases, are responsible for the metabolism of a wide range of ester-containing drugs and prodrugs. nih.gov For testosterone esters, these enzymes facilitate the cleavage of the decanoate side chain, liberating active testosterone into the circulation. The extensive activity of these non-specific esterases ensures that the prodrug is efficiently converted to its active form, although the rate can be influenced by factors like the length of the ester chain and the specific tissue environment. themenshealthclinic.co.uknih.gov

Once this compound is hydrolyzed to Testosterone-d3 (B3025694), the labeled steroid nucleus undergoes further metabolism. Using deuterated tracers is crucial for identifying the resulting metabolites. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed for this purpose. nih.gov In these methods, Testosterone-16,16,17-d3 often serves as an internal standard. nih.govresearchgate.net The sample extract is analyzed, and the mass spectrometer detects molecules based on their mass-to-charge ratio. Because the deuterated metabolites have a higher mass than their endogenous, non-labeled counterparts, they can be clearly distinguished and identified. nih.gov This allows for the unambiguous tracking and structural characterization of metabolites, such as glucuronide and sulfate (B86663) conjugates, which are formed to facilitate excretion. science.gov

Isotopic labeling is a fundamental technique used to track the passage of an atom through a metabolic pathway. wikipedia.orgnih.gov However, the specific isotope used depends on the atom being traced. To trace the flow of carbon atoms in steroidogenesis, a carbon isotope such as Carbon-13 (¹³C) is required. nih.gov Researchers would introduce a ¹³C-labeled precursor, like ¹³C-cholesterol or ¹³C-acetate, and track the incorporation of the ¹³C atoms into downstream steroids. Testosterone-16,16,17-d3, being labeled with deuterium (B1214612) (a hydrogen isotope), is used to trace the fate of the testosterone molecule itself and its hydrogen atoms, not the flow of carbon atoms from precursors. This technique reveals how the testosterone molecule is modified, hydroxylated, or conjugated, but it does not provide information on the de novo synthesis or carbon backbone transformations within the steroidogenesis pathway. nih.gov

Pharmacokinetic Profiling of Deuterated Testosterone Esters in Animal Models

Animal models are essential for determining the pharmacokinetic properties of new compounds. The use of this compound allows for precise quantification of the drug's behavior in the body, free from interference from endogenous testosterone.

The study of absorption, distribution, and elimination provides a complete picture of a drug's journey through the body.

Absorption: Following intramuscular or subcutaneous injection, the oil-based depot of testosterone decanoate is slowly absorbed into the systemic circulation. The long decanoate ester chain confers high lipophilicity, leading to a prolonged release from the injection site. wikipedia.org

Distribution and Metabolism: Once absorbed, the intact ester is rapidly hydrolyzed by esterases in the blood and tissues. nih.govresearchgate.net Studies in animal models like pigs have shown that testosterone esters can be hydrolyzed so quickly that the intact esters are no longer detectable in the bloodstream 24 hours after application. mdpi.com The liberated testosterone is then distributed throughout the body, where it can bind to androgen receptors in target tissues. The use of deuterated testosterone allows for its precise measurement in various biological matrices, including plasma and hair. nih.gov

Elimination: The active testosterone and its subsequent metabolites are primarily eliminated through the urine after conjugation with glucuronic acid or sulfate. wikipedia.org The elimination half-life of testosterone itself is relatively short, but the slow absorption of the decanoate ester results in a long duration of action. The elimination half-life of testosterone decanoate is influenced by the oil vehicle used for injection and can be approximately 20-30 days. wikipedia.org

Below is a table summarizing typical pharmacokinetic parameters for long-acting testosterone esters based on studies of similar compounds.

| Parameter | Value | Description |

| Tmax (Time to Peak Concentration) | ~24-48 hours | The time required to reach maximum serum concentration after administration. themenshealthclinic.co.uk |

| Cmax (Maximum Concentration) | Varies with administration | The peak plasma concentration of testosterone achieved after administration. nih.gov |

| Elimination Half-Life (t½) | ~21-34 days | The time required for the concentration of the drug in the body to be reduced by one-half, reflecting the slow release from the depot. themenshealthclinic.co.ukwikipedia.org |

Determination of Metabolic Inactivation and Clearance Rates

The metabolic journey of this compound begins with its release from the injection depot and subsequent hydrolysis in the bloodstream. Esterase enzymes present in the blood cleave the 17-decanoate ester chain, releasing free Testosterone-16,16,17-d3. fitscience.co This enzymatic cleavage is the rate-limiting step for the elimination of the ester itself and is influenced by the length of the ester chain; longer esters like decanoate are hydrolyzed more slowly than shorter esters. fitscience.cosobraf.org

Once liberated, the deuterated testosterone molecule is subject to the same metabolic inactivation pathways as endogenous testosterone. drugbank.com The primary site of this metabolism is the liver, where testosterone is converted into various 17-keto steroids. drugbank.com These metabolic processes include oxidation of the 17β-hydroxyl group and reduction of the A-ring, leading to metabolites that are then conjugated with glucuronic or sulfuric acid to increase their water solubility for excretion in the urine. drugbank.com

The presence of deuterium atoms at the C16 and C17 positions can influence the rate of these metabolic reactions, a phenomenon known as the kinetic isotope effect. This effect typically results in a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart, which must be accounted for when extrapolating clearance data.

Pharmacokinetic studies of non-deuterated testosterone decanoate provide a baseline for understanding its clearance. The terminal half-life of testosterone decanoate has been estimated to be approximately 5.6 days, and the intact ester can be detected in the blood for up to 18 days post-administration. sobraf.orgwada-ama.org The clearance of the active hormone is determined by the rate of its metabolic conversion and subsequent excretion.

Table 1: Comparative Pharmacokinetics of Testosterone Esters

| Ester | Terminal Half-Life (Approx.) | Detection Window in Blood (Approx.) |

|---|---|---|

| Testosterone Propionate | 1.4 days | 4-5 days |

| Testosterone Phenylpropionate | 2.5 days | At least 8 days |

| Testosterone Isocaproate | 3.1 days | At least 8 days |

| Testosterone Decanoate | 5.6 days | 18 days |

| Testosterone Undecanoate | >30 days | >60 days |

Data synthesized from studies on testosterone ester pharmacokinetics. sobraf.orgwada-ama.org

Differentiation of Exogenous and Endogenous Steroid Pools in Biological Samples

A critical application of this compound is in unequivocally distinguishing between testosterone administered to the body and that which is naturally produced. In fields such as endocrinology research and anti-doping science, this differentiation is essential.

The detection of the intact this compound molecule in a blood sample is definitive proof of exogenous testosterone administration, as steroid esters are not produced endogenously. sobraf.orgnih.gov This direct detection method provides a clear and irrefutable result.

Furthermore, after the ester is hydrolyzed, the resulting Testosterone-16,16,17-d3 circulates in the body. Using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), analysts can separate and independently quantify the deuterated (exogenous) and non-deuterated (endogenous) testosterone and their respective metabolites in blood and urine. The mass difference of three daltons created by the deuterium label allows for precise differentiation of the two pools, enabling researchers to study the effects of exogenous administration on the endogenous hormonal axis.

Studies on the Stability and Degradation of this compound in In Vitro and Ex Vivo Systems

The stability of this compound in biological samples is a critical factor for the accuracy of pharmacokinetic and metabolic studies. In vitro and ex vivo investigations have shown that the primary route of degradation for testosterone esters in blood is enzymatic hydrolysis by esterases. sobraf.org

The rate of this degradation is dependent on several factors:

Ester Chain Length: Longer-chain esters, such as decanoate, are generally more stable and are hydrolyzed more slowly than shorter-chain esters like propionate. sobraf.org

Storage Temperature: The enzymatic activity of esterases is temperature-dependent. Storing blood samples at room temperature leads to significant degradation of shorter-chain esters within days, while freezing the samples slows this process considerably. sobraf.org

Sample Matrix and Stabilizers: The type of blood collection tube used can impact stability. Tubes containing esterase inhibitors, such as sodium fluoride (B91410) (NaF), can significantly reduce the rate of hydrolysis compared to non-stabilized serum tubes. sobraf.orgwada-ama.org

Recent research has also explored the use of dried blood spots (DBS) as a sample matrix. In DBS, the drying process inactivates the hydrolase enzymes, preventing the continued degradation of the esters. nih.gov Studies have demonstrated that testosterone esters are highly stable for over 18 months in DBS when stored under frozen conditions, highlighting this as a robust method for sample collection and storage in studies involving these compounds. nih.gov

The degradation pathway of the testosterone molecule itself, following the cleavage of the decanoate ester, involves microbial or cellular metabolic activity that transforms the steroid into various byproducts. researchgate.net

Table 2: Factors Affecting In Vitro Stability of Testosterone Esters

| Factor | Condition Promoting Stability | Condition Promoting Degradation |

|---|---|---|

| Temperature | Frozen Storage (-20°C or lower) | Room Temperature Storage |

| Stabilizers | Presence of Esterase Inhibitors (e.g., NaF) | Absence of Stabilizers |

| Sample Matrix | Dried Blood Spots (DBS) | Liquid Whole Blood/Serum |

| Ester Structure | Long Carbon Chain (e.g., Decanoate) | Short Carbon Chain (e.g., Propionate) |

Investigation of Isotope Effects in Steroid Biochemistry

Analysis of Kinetic Isotope Effects (KIEs) in Steroid Biotransformation

The introduction of deuterium (B1214612) at specific molecular positions can significantly alter the rate of chemical reactions in which the cleavage of a carbon-hydrogen bond is the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), provides valuable insights into enzymatic reaction mechanisms.

Deuterium Isotope Effects on Enzymatic Reaction Rates and Mechanisms

The biotransformation of testosterone (B1683101) esters is a multi-step process initiated by the enzymatic hydrolysis of the ester bond to release free testosterone. This is followed by metabolism of the testosterone molecule, primarily by cytochrome P450 (CYP) enzymes. The presence of deuterium at the 16 and 17 positions of Testosterone-16,16,17-d3 17-Decanoate is anticipated to exert a notable KIE on specific metabolic pathways.

For instance, the hydroxylation of testosterone at the 16α and 16β positions is a known metabolic route mediated by enzymes such as CYP3A4. The C-H bond at the 16-position must be broken during this process. The substitution with a stronger C-D bond in this compound would be expected to slow down the rate of 16-hydroxylation. This is because more energy is required to break a C-D bond compared to a C-H bond. A theoretical representation of this effect is presented in Table 1.

| Metabolic Reaction | Enzyme | Expected KIE (kH/kD) | Rationale for KIE |

| 16α-Hydroxylation | CYP3A4 | > 1 | Cleavage of the C-D bond at the 16-position is likely a rate-determining step. |

| 17β-Oxidation | 17β-HSD | > 1 | The oxidation of the 17β-hydroxyl group to a ketone involves the breaking of the C-H bond at the 17-position. |

This table presents expected kinetic isotope effects based on established principles of steroid metabolism. Specific experimental values for this compound are not currently available in the public domain.

Impact of Deuterium Labeling on Stereochemical Aspects of Steroid Metabolism

The stereochemistry of steroid metabolism is crucial for the biological activity of the resulting metabolites. Enzymes often exhibit a high degree of stereoselectivity, producing specific stereoisomers. Deuterium labeling can be a useful probe to investigate the stereochemical course of enzymatic reactions.

While the deuterium atoms in this compound are not at a chiral center that is newly formed during metabolism, their presence can influence the stereochemical outcome of reactions at adjacent positions. For instance, the reduction of the 17-keto group of androstenedione (B190577) (a metabolite of testosterone) by 17β-hydroxysteroid dehydrogenase (17β-HSD) is a stereospecific reaction. The presence of deuterium at the 17-position could potentially influence the approach of the hydride donor and the resulting stereochemistry of the hydroxyl group, although this effect is generally expected to be subtle.

Assessment of Isotopic Substitution on Ligand-Binding Dynamics with Steroid Receptors and Transport Proteins

The biological effects of testosterone are mediated through its binding to the androgen receptor (AR). Additionally, its distribution in the bloodstream is regulated by binding to transport proteins such as sex hormone-binding globulin (SHBG) and albumin. The substitution of hydrogen with deuterium is generally not expected to significantly alter the equilibrium binding affinity of a ligand to its receptor or transport protein, as these interactions are primarily governed by shape complementarity and non-covalent interactions that are not directly affected by the change in nuclear mass.

However, isotopic substitution can have a subtle influence on the vibrational modes of the molecule, which could, in theory, affect the kinetics of binding (the on- and off-rates). For this compound, it is hypothesized that any such effects on the binding dynamics with the AR or SHBG would be minimal and likely undetectable with standard binding assays. The primary utility of this deuterated analog lies in its application as an internal standard for mass spectrometry-based quantification of testosterone decanoate (B1226879), where its distinct mass allows for accurate measurement without interference from the unlabeled compound. A summary of the expected binding characteristics is provided in Table 2.

| Binding Protein | Parameter | Expected Impact of Deuterium Labeling | Rationale |

| Androgen Receptor (AR) | Binding Affinity (Kd) | Negligible | Isotopic substitution does not significantly alter the molecular shape or the key interacting functional groups. |

| Sex Hormone-Binding Globulin (SHBG) | Binding Affinity (Kd) | Negligible | The primary determinants of binding are not directly influenced by the mass change at the 16 and 17 positions. |

Broader Academic and Research Applications of Deuterated Testosterone Esters

Contribution to Steroidomics for Comprehensive Steroid Profiling

Steroidomics, the comprehensive analysis of steroids in biological systems, heavily relies on accurate and sensitive quantification methods. Deuterated steroids are indispensable internal standards for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses. nih.gov When a known quantity of Testosterone-16,16,17-d3 17-Decanoate is added to a biological sample, it co-elutes with the naturally occurring (unlabeled) testosterone (B1683101) decanoate (B1226879). Because the mass spectrometer can differentiate between the labeled and unlabeled forms, the deuterated standard serves as a precise reference. This technique, known as stable isotope dilution analysis, corrects for any sample loss during extraction and purification, thereby enabling highly accurate quantification of endogenous steroid levels. nih.gov This approach is critical for understanding the complex interplay of hormones in both healthy and diseased states, such as in prostate cancer research where steroid profiles can be subtly altered. nih.gov

Development of Reference Materials and Analytical Standards for Steroid Research

This compound serves as a vital analytical reference material for quality control and method validation in pharmaceutical and clinical research. synzeal.com Certified Reference Materials (CRMs) are crucial for ensuring the accuracy, reliability, and comparability of analytical results between different laboratories and over time. sigmaaldrich.comlgcstandards.com The high chemical and isotopic purity of this deuterated compound allows it to be used for calibrating analytical instruments, verifying the accuracy of a new analytical method, and as a quality control standard in routine testing. synzeal.com Its use is fundamental in product development, stability studies, and the identification of impurities. synzeal.com

Table 1: Characteristics of this compound as an Analytical Standard

| Property | Description | Significance in Research |

|---|---|---|

| High Purity | The compound is synthesized to be exceptionally free from chemical impurities. | Ensures that analytical signals are not confounded by other substances, leading to accurate measurements. |

| Isotopic Enrichment | A high percentage of the molecules contain the deuterium (B1214612) atoms at the specified positions. | Provides a strong, distinct signal in mass spectrometry, clearly separating it from the natural analyte. |

| Chemical Stability | The C-D bond is stronger than the C-H bond, enhancing molecular stability. | Ensures longevity and reliability of the standard during storage and use. bioworld.com |

| Known Concentration | Provided in a precisely known concentration or as a solid that can be accurately weighed. | Forms the basis for absolute quantification of the target analyte in unknown samples. |

Utility in Comparative Endocrine Studies Across Different Species

The study of endocrinology across different species provides valuable insights into evolution, physiology, and the impact of environmental factors on wildlife. Research has demonstrated the presence and metabolic conversion of androgens like testosterone in various invertebrate species, including mollusks and crustaceans. csic.es Accurate measurement of steroid hormones in these diverse species requires robust analytical methods. Using a deuterated internal standard like this compound allows researchers to develop and validate sensitive LC-MS/MS methods for quantifying testosterone levels in the plasma or tissues of various animals. nih.gov This ensures that measurements are precise and comparable, which is essential for understanding reproductive cycles, stress responses, and the endocrine-disrupting effects of pollutants in different organisms.

Enabling Pre-Clinical Research for Drug Discovery and Development

In the realm of drug discovery, deuterated compounds are invaluable tools for investigating the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—of new drug candidates. bioworld.com Strategically replacing hydrogen with deuterium can alter a molecule's metabolic fate, sometimes leading to improved pharmacokinetic profiles without changing its fundamental activity. bioworld.com

This compound can be used as a tracer in preclinical studies to understand the metabolic pathways of testosterone-based drugs. bioworld.com For instance, researchers can administer the labeled compound to animal models and track its conversion into various metabolites. bioworld.com This helps in identifying how a new drug might influence natural hormone metabolism. Recent preclinical research has explored deuterated testosterone (d3-T) as a novel therapy that resists conversion to estradiol, potentially offering benefits of testosterone without certain side effects. biospace.com These studies demonstrate the utility of deuterated analogs in developing safer and more effective hormone therapies. biospace.com

Table 2: Applications in Pre-Clinical Research

| Research Area | Application of Deuterated Testosterone Ester |

|---|---|

| Metabolism Studies | Used as a tracer to identify and quantify metabolites of testosterone-based drugs. |

| Pharmacokinetics (ADME) | Helps determine the rate of absorption, tissue distribution, metabolic breakdown, and excretion of a drug. |

| Drug-Drug Interaction | Investigates how co-administered drugs affect the metabolism of testosterone. |

| Bioavailability Studies | Accurately measures the fraction of an administered dose that reaches systemic circulation. |

Methodological Advancements in Forensic Science and Anti-Doping Research for Exogenous Steroid Detection

The detection of synthetic steroid abuse is a primary challenge in forensic toxicology and anti-doping programs. caymanchem.com The World Anti-Doping Agency (WADA) employs sophisticated methods to distinguish between endogenously produced testosterone and its synthetic, administered forms. nih.gov The direct detection of testosterone esters, such as testosterone decanoate, in blood or urine provides unequivocal proof of doping, as these esters are not naturally present in the body. wada-ama.org

Q & A

Q. Advanced Research Focus

- Dosing Strategy : Administer deuterated and non-deuterated compounds in parallel to control for isotopic effects.

- Sample Collection : Serial blood/tissue sampling over 72 hours to capture ester hydrolysis (to free testosterone-d3) and downstream metabolites (e.g., dihydrotestosterone-d3, estradiol-d3).

- Tracer Techniques : Use stable isotope-labeled internal standards (e.g., Testosterone-13C3) to correct for matrix effects in LC-MS/MS .

- Data Interpretation : Compare metabolite ratios (deuterated vs. non-deuterated) to identify enzymatic bottlenecks (e.g., CYP3A4-mediated oxidation) .

How should researchers address contradictions in data arising from isotopic interference in metabolic studies?

Advanced Research Focus

Contradictions may stem from deuterium’s impact on enzyme kinetics or unexpected isotopic scrambling. Mitigation strategies include:

- Control Experiments : Use non-deuterated analogs to establish baseline metabolic profiles.

- High-Resolution MS : Differentiate between deuterium retention and natural isotopic abundance (e.g., M+3 vs. M+0 peaks).

- Enzyme Assays : In vitro incubation with human liver microsomes to isolate isotopic effects on specific enzymes (e.g., esterases, cytochrome P450s) .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Research Focus

- Storage : -20°C in sealed, labeled containers to prevent degradation .

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection. Use fume hoods for powder handling.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Exposure Response : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

What are the implications of this compound’s enzyme inhibition properties in hormonal regulation studies?

Advanced Research Focus

The compound inhibits 17β-hydroxysteroid dehydrogenase (17β-HSD) and aromatase (CYP19A1), altering estrogen/testosterone balance. Experimental approaches:

- In Vitro Assays : Measure IC₅₀ values using recombinant enzymes (e.g., 17β-HSD3 IC₅₀ ~50 nM).

- Gene Expression Profiling : RNA-seq of androgen-responsive cells (e.g., LNCaP) to identify downstream targets (e.g., PSA, FKBP5) .

How can isotopic dilution techniques improve the accuracy of pharmacokinetic modeling for this compound?

Advanced Research Focus

Isotopic dilution with internal standards (e.g., Testosterone-13C3) corrects for ion suppression/enhancement in MS. For multi-compartment models, use nonlinear mixed-effects modeling (NONMEM) to estimate parameters like volume of distribution (Vd ~1.2 L/kg) and clearance (CL ~0.05 L/h/kg) .

What are the ethical and regulatory considerations for using this compound in animal studies?

Q. Basic Research Focus

- Regulatory Compliance : Classified as a controlled substance (Schedule III in the U.S.); obtain DEA permits for procurement and use .

- Animal Welfare : Adhere to IACUC guidelines for dosing (e.g., 10 mg/kg weekly in rodents) and monitor for androgenic side effects (e.g., prostate hypertrophy) .

How does the ester chain length (e.g., decanoate vs. propionate) impact the release kinetics of deuterated testosterone?

Advanced Research Focus

Longer esters (e.g., decanoate) exhibit prolonged release due to higher lipophilicity (logP ~8.5 vs. ~5.2 for propionate). In vivo, decanoate shows sustained plasma levels (>7 days) vs. propionate (<3 days). Use microdialysis in target tissues (e.g., muscle) to correlate ester hydrolysis rates with pharmacological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.